molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride CAS No. 1423794-98-2

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

Cat. No.: B1429707
CAS No.: 1423794-98-2
M. Wt: 309.2 g/mol
InChI Key: AWONCLGFKLZVPN-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its unique structure and properties .

Mechanism of Action

Target of Action

The primary target of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for α1-ARs .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction with the α1-AR leads to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.

    Medicine: It has potential therapeutic applications in treating conditions such as hypertension, cardiac arrhythmias, and depression.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is unique due to its specific structure, which allows for selective binding to alpha1-adrenergic receptors. This selectivity makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective agents .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONCLGFKLZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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